molecular formula C24H21N3O3 B302838 3-ethoxy-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide

3-ethoxy-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide

Cat. No. B302838
M. Wt: 399.4 g/mol
InChI Key: JKZNFLPDNPKIKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethoxy-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide is not fully understood. However, it has been suggested that the compound may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways. It has also been proposed that the compound may interact with DNA and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-ethoxy-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide can modulate the expression of various genes and proteins involved in inflammation and cancer. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, the compound has been reported to exhibit antibacterial activity against certain strains of bacteria.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-ethoxy-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide in lab experiments is its potential for multiple applications due to its diverse range of properties. However, one of the limitations is the lack of understanding of its mechanism of action, which can make it difficult to optimize its use in certain experiments.

Future Directions

There are several future directions for the study of 3-ethoxy-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide. One potential direction is to further investigate its anti-inflammatory and anti-cancer properties and explore its potential use in the development of therapeutic agents. Another direction is to study its antibacterial properties and evaluate its potential as a new antibacterial agent. Additionally, the compound's potential use as a fluorescent probe for metal ion detection could be further explored.

Synthesis Methods

The synthesis of 3-ethoxy-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide involves the reaction of 4-methylphenyl-5-carboxy-1,3,4-oxadiazole with 3-aminobenzophenone in the presence of a coupling agent and a base. The resulting product is then reacted with ethyl chloroformate to obtain the final compound.

Scientific Research Applications

3-ethoxy-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide has been extensively studied for its potential applications in various fields. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.

properties

Product Name

3-ethoxy-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide

Molecular Formula

C24H21N3O3

Molecular Weight

399.4 g/mol

IUPAC Name

3-ethoxy-N-[3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]benzamide

InChI

InChI=1S/C24H21N3O3/c1-3-29-21-9-5-6-18(15-21)22(28)25-20-8-4-7-19(14-20)24-27-26-23(30-24)17-12-10-16(2)11-13-17/h4-15H,3H2,1-2H3,(H,25,28)

InChI Key

JKZNFLPDNPKIKU-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(O3)C4=CC=C(C=C4)C

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(O3)C4=CC=C(C=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.